molecular formula C10H16O4Zn B1141468 Zinc acetylacetonate hydrate CAS No. 108503-47-5

Zinc acetylacetonate hydrate

Cat. No.: B1141468
CAS No.: 108503-47-5
M. Wt: 265.6 g/mol
InChI Key: KNXAKZGJNLAYCJ-FDGPNNRMSA-N
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Description

Zinc acetylacetonate hydrate: is a coordination complex of zinc with acetylacetonate ligands. The chemical formula for this compound is Zn(C5H7O2)2·xH2O, where x represents the number of water molecules associated with the complex. This compound is known for its crystalline structure and is slightly soluble in water . It is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc acetylacetonate hydrate can be synthesized by reacting zinc sulfate, acetylacetone, and sodium hydroxide. The typical procedure involves dissolving zinc sulfate and acetylacetone in water, followed by the addition of sodium hydroxide to raise the pH and precipitate the complex . Another method involves mixing zinc hydroxide with acetylacetone, which results in an exothermic reaction and the formation of crystalline zinc acetylacetonate .

Industrial Production Methods: In industrial settings, the production of zinc acetylacetonate xhydrate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The compound is typically purified through crystallization from hot ethanol or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions: Zinc acetylacetonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Thermal decomposition at elevated temperatures.

    Substitution: Reactions with other ligands in solution, often under reflux conditions.

Major Products:

    Oxidation: Zinc oxide (ZnO).

    Substitution: Various zinc complexes depending on the substituting ligand.

Scientific Research Applications

Scientific Research Applications

1. Catalysis in Organic Synthesis
Zinc acetylacetonate hydrate serves as a catalyst in various organic reactions. Its ability to coordinate with different ligands allows it to facilitate chemical transformations effectively. Studies have shown that it can enhance reaction rates and selectivity in organic synthesis processes, particularly in the formation of carbon nanostructures through chemical vapor deposition techniques .

2. Precursor for Nanoparticle Synthesis
The compound is widely used as a precursor for synthesizing zinc oxide nanoparticles. A notable study demonstrated the synthesis of nanoparticles with varying morphologies (e.g., nanorods and coral-like structures) through refluxing this compound in alcohol solvents . The nanoparticles produced exhibited unique properties that are beneficial for applications in electronics and optics.

3. Thin Film Deposition
this compound is utilized in metal-organic chemical vapor deposition (MOCVD) for producing high-quality thin films. These films have applications in optoelectronic devices, including solar cells and light-emitting diodes (LEDs). The compound's stability and solubility make it an ideal candidate for creating uniform coatings on substrates .

Industrial Applications

1. Stabilizer for Halogenated Polymers
The compound has been identified as an effective stabilizer for halogenated polymers, particularly poly(vinyl chloride). Its monohydrate form offers advantages over anhydrous variants by maintaining stability under ambient humidity conditions, thus preventing caking and enhancing the longevity of polymer products .

2. Coatings and Films
In industrial settings, this compound is employed in the fabrication of coatings that require high durability and resistance to environmental factors. Its use in coatings enhances the performance of materials used in automotive and electronic applications .

Case Studies

Study Application Findings
Nanoparticle SynthesisDemonstrated effective synthesis of ZnO nanoparticles with controlled morphologies using this compound as a precursor.
Thin Film DepositionShowed successful application of this compound in MOCVD processes for producing high-quality films suitable for optoelectronic devices.
Polymer StabilizationInvestigated the use of this compound as a stabilizer for halogenated polymers, highlighting its stability and effectiveness compared to anhydrous forms.

Mechanism of Action

The mechanism by which zinc acetylacetonate xhydrate exerts its effects is primarily through its role as a coordination complex. The acetylacetonate ligands stabilize the zinc ion, allowing it to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application, such as the formation of zinc oxide in thermal decomposition reactions .

Comparison with Similar Compounds

  • Calcium acetylacetonate
  • Barium acetylacetonate
  • Copper acetylacetonate
  • Nickel acetylacetonate
  • Iron acetylacetonate

Uniqueness: Zinc acetylacetonate hydrate is unique due to its specific coordination environment and the stability provided by the acetylacetonate ligands. This stability makes it particularly useful as a precursor in the synthesis of zinc-based materials and as a catalyst in organic reactions .

Biological Activity

Zinc acetylacetonate hydrate (Zn(acac)₂·H₂O) is an organometallic compound that has garnered attention for its diverse biological activities and applications. This article explores its synthesis, biological effects, and potential applications in various fields, including medicine and agriculture.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of zinc oxide or hydroxide with acetylacetone in the presence of a solvent. The typical synthesis involves mixing zinc salts with acetylacetone under controlled conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM) are employed to analyze the structure and properties of the compound.

Table 1: Characterization Techniques for this compound

TechniquePurpose
FTIRIdentify functional groups
TGADetermine thermal stability
SEMAnalyze surface morphology

Biological Activity

Zinc is an essential trace element in biological systems, playing a crucial role in numerous enzymatic reactions, cellular processes, and immune function. This compound exhibits several biological activities attributed to its zinc content and chemical structure.

Antimicrobial Properties

Research has demonstrated that zinc oxide nanoparticles (ZnO NPs), derived from this compound, exhibit significant antimicrobial activity. These nanoparticles can inhibit the growth of various pathogenic bacteria and fungi. The mechanisms underlying this activity include:

  • Metal Ion Release : Zn²⁺ ions released from ZnO NPs can disrupt microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : ZnO NPs induce oxidative stress in microbial cells, leading to cell death.

A study found that ZnO nanoparticles synthesized from zinc acetylacetonate showed enhanced antibacterial effects against resistant strains of bacteria, highlighting their potential as alternative antimicrobial agents in clinical settings .

Biocompatibility and Cytotoxicity

While zinc is essential for human health, excessive concentrations can lead to cytotoxic effects. Studies have assessed the biocompatibility of Zn(acac)₂·H₂O in various cell lines. Results indicate that at low concentrations, it promotes cell proliferation, while higher concentrations may induce apoptosis through oxidative stress mechanisms .

Case Studies

  • Antimicrobial Activity Against Pathogens : A study evaluated the efficacy of ZnO nanoparticles against Escherichia coli and Staphylococcus aureus. The nanoparticles exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens, demonstrating their potential use in medical applications .
  • Agricultural Applications : Zinc oxide nanoparticles have been used as a feed additive in livestock to prevent diarrhea in piglets by inhibiting pathogenic flora. This application showcases the compound's role in enhancing animal health and productivity .
  • Biomedical Applications : Research has explored the use of ZnO nanostructures derived from zinc acetylacetonate as drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Q & A

Basic Research Questions

Q. What are the common synthesis methods for zinc oxide (ZnO) using zinc acetylacetonate hydrate, and what are their experimental considerations?

this compound is widely used as a precursor for ZnO synthesis via solvothermal, magnetron sputtering, and sol-gel methods. For solvothermal synthesis, the precursor is dissolved in alcohols (e.g., methanol, ethanol) at concentrations of 0.1 M, followed by heating under controlled pressure and temperature . In magnetron sputtering, the compound is sublimed at ~100°C and dissociated in an Ar-O2 plasma to deposit ZnO thin films . Key considerations include solvent purity (HPLC-grade alcohols), precursor-to-solvent ratios, and post-synthesis calcination (e.g., 450°C for 5 hours) to ensure crystallinity .

Q. How can researchers characterize the structural and morphological properties of ZnO derived from this compound?

  • X-ray diffraction (XRD) identifies crystallinity and phase purity. For example, ZnO nanoparticles synthesized via solvothermal methods typically exhibit a hexagonal wurtzite structure .
  • Scanning electron microscopy (SEM) and atomic force microscopy (AFM) resolve morphology (e.g., nanowhiskers, thin films) and surface roughness .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, showing decomposition of this compound at 138°C and sublimation above 100°C .

Q. What solvents are compatible with this compound, and how do they influence reaction outcomes?

The compound is soluble in polar aprotic solvents like 2-methoxyethanol and alcohols (methanol, ethanol). Solvent choice impacts ZnO morphology: methanol produces uniform nanoparticles, while 2-methoxyethanol facilitates thin-film formation due to its high boiling point and slow evaporation . Mixed solvents (e.g., 1:1 methanol-ethanol) can alter nucleation rates, yielding varied nanostructures .

Advanced Research Questions

Q. How does speciation of this compound influence its reactivity in cold sintering processes?

During cold sintering of ZnO, the hydrated form (Zn(acac)2·xH2O) acts as a transient liquid phase, enhancing densification at low temperatures (~150°C). The ligand environment stabilizes Zn<sup>2+</sup> ions, enabling particle rearrangement without high-temperature calcination. This contrasts with anhydrous precursors, which lack sufficient solubility for effective sintering .

Q. Why do electrical properties of ZnO thin films vary across synthesis methods?

Magnetron-sputtered films exhibit higher conductivity due to controlled stoichiometry and reduced defects, whereas sol-gel films may show lower carrier mobility due to organic residue. Doping with Ti or Hf during synthesis (e.g., adding hafnium chloride to precursor solutions) further modulates resistivity and bandgap .

Q. What analytical techniques resolve contradictions in thermal decomposition pathways of this compound?

Discrepancies in decomposition temperatures (e.g., sublimation vs. oxidative breakdown) are addressed via mass spectrometry (MS) coupled with TGA to identify gaseous byproducts (e.g., CO, H2O) and Fourier-transform infrared spectroscopy (FTIR) to track ligand dissociation. Plasma-based dissociation studies reveal Zn-O bond cleavage at ~1.5 eV, critical for sputtering applications .

Q. Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Use N95 masks , gloves, and eye protection to avoid inhalation or skin contact.
  • Store in airtight containers at 4°C to prevent hydration/dehydration cycles.
  • Dispose of waste via certified hazardous waste services to mitigate environmental toxicity .

Q. How can researchers optimize ZnO nanostructure aspect ratios for electron field emission applications?

Adjust vapor-solid growth parameters:

  • Precursor quantity: 0.1–0.5 g this compound.
  • Substrate type: Porous alumina membranes yield higher aspect ratios (~50:1) than bulk substrates.
  • Growth time: 2–4 hours at 400°C under N2/O2 flow (20 sccm) .

Properties

CAS No.

108503-47-5

Molecular Formula

C10H16O4Zn

Molecular Weight

265.6 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;zinc

InChI

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;

InChI Key

KNXAKZGJNLAYCJ-FDGPNNRMSA-N

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn]

physical_description

White or yellow crystalline powder;  [Acros Organics MSDS]

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Zinc acetylacetonate hydrate
Zinc acetylacetonate hydrate
Zinc acetylacetonate hydrate
Zinc acetylacetonate hydrate
Zinc acetylacetonate hydrate
Zinc acetylacetonate hydrate

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